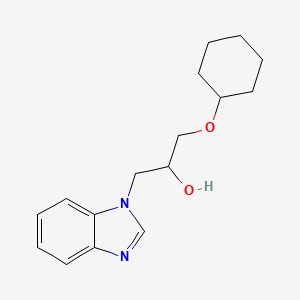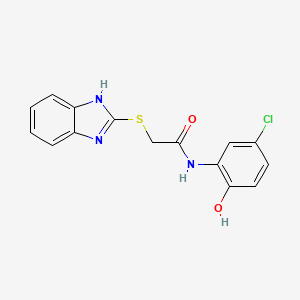![molecular formula C28H22O4 B5166631 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID](/img/structure/B5166631.png)
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a naphthalene moiety, a cyclobutane ring, and carboxylic acid groups
准备方法
The synthesis of 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene moiety: This can be achieved through the reaction of naphthalene with appropriate reagents to introduce the necessary functional groups.
Cyclobutane ring formation: This step often involves a cycloaddition reaction, where the naphthalene derivative reacts with other organic molecules to form the cyclobutane ring.
Introduction of carboxylic acid groups: This can be done through oxidation reactions or by using carboxylating agents.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds present in the naphthalene moiety or the cyclobutane ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene moiety and may have similar chemical properties and reactivity.
Cyclobutane derivatives: These compounds contain the cyclobutane ring and may undergo similar chemical reactions.
Carboxylic acids: These compounds have carboxylic acid groups and may exhibit similar acidity and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which gives it distinct chemical and biological properties.
属性
IUPAC Name |
3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O4/c29-27(30)25-23(19-11-3-1-4-12-19)26(24(25)20-13-5-2-6-14-20)28(31)32-22-17-9-15-18-10-7-8-16-21(18)22/h1-17,23-26H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKBONTLOAJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE](/img/structure/B5166549.png)
![1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine](/img/structure/B5166552.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5166562.png)
![1-[(4-chlorophenyl)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B5166571.png)


![2-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5166586.png)
![4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B5166588.png)
![5-(4-fluorophenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5166596.png)
![ethyl 4-[4-{[5-(4-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5166604.png)

![ethyl 2-[(5E)-2,4-dioxo-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]acetate](/img/structure/B5166613.png)
![2-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5166621.png)

